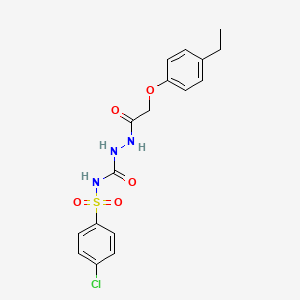

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide

Description

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide (CAS: 1022874-36-7) is a semicarbazide derivative featuring a 4-ethylphenoxyacetyl moiety and a 4-chlorophenyl sulfonyl group. Its molecular formula is C₁₇H₁₈ClN₃O₄S, with a molecular weight of 395.86 g/mol . The compound is structurally characterized by:

- A 4-ethylphenoxyacetyl group contributing hydrophobic interactions.

- A semicarbazide backbone enabling conformational flexibility.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-[[2-(4-ethylphenoxy)acetyl]amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O5S/c1-2-12-3-7-14(8-4-12)26-11-16(22)19-20-17(23)21-27(24,25)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRUAWJFYWMWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-chlorophenylsulfonylhydrazine to form the desired semicarbazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient conversion of starting materials to the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: The compound can be utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

(a) Substituent Effects on Polarity and Bioactivity

- The 2,3-dichlorophenyl variant (CAS: 893331-99-2) lacks a sulfonyl group but features two chlorine atoms. This increases steric bulk and electron-withdrawing effects, which could alter metabolic stability or binding kinetics compared to the sulfonyl-containing compounds .

(b) Hydrogen-Binding Capacity

Studies on semicarbazones (e.g., isatin derivatives) highlight the importance of hydrogen bonding for anticonvulsant activity .

(c) Molecular Weight and Pharmacokinetics

The target compound (395.86 g/mol) has a higher molecular weight than the dichlorophenyl analog (382.24 g/mol), which may influence membrane permeability or bioavailability. However, its sulfonyl group could improve solubility relative to non-sulfonyl analogs .

Research Findings and Hypotheses

- Anticonvulsant Potential: The 4-chloro substituent aligns with active anticonvulsant semicarbazones, where halogens enhance activity in maximal electroshock (MES) tests .

- Toxicity Considerations : Methyl-substituted analogs (e.g., ZQB43941) may exhibit lower neurotoxicity due to reduced electronegativity, but this requires experimental validation .

Q & A

Q. What are the established synthetic routes for 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide?

The compound can be synthesized via condensation reactions. A common approach involves refluxing a hydrazide derivative (e.g., 4-(4-chlorophenyl)sulfonylsemicarbazide) with an isocyanate or activated carbonyl compound (e.g., 2-(4-ethylphenoxy)acetyl chloride) in anhydrous benzene for 6–8 hours. The product is purified via recrystallization using methanol or ethanol . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity for crystallization.

Q. How is structural characterization performed for semicarbazide derivatives like this compound?

Characterization typically combines:

- FTIR : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) groups.

- NMR : H NMR detects aromatic protons (δ 6.8–7.8 ppm) and methyl/methylene groups (δ 1.2–4.5 ppm). C NMR identifies carbons adjacent to electronegative atoms (e.g., C=O at ~170 ppm).

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns (e.g., loss of sulfonyl or acetyl groups) .

Q. What are the primary pharmacological targets for semicarbazide derivatives?

Semicarbazides are studied as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), with selectivity for MAO-B (implicated in neurodegenerative diseases). They also exhibit anti-tubercular activity via Mycobacterium tuberculosis H37Ra inhibition .

Advanced Research Questions

Q. How can researchers optimize inhibitory potency against MAO-B and ChE for this compound?

Structure-activity relationship (SAR) studies reveal:

- Aryl binding site size : Smaller heteroaryl groups (e.g., 5-nitrothiazole) enhance MAO-B selectivity.

- Substituent position : Electron-withdrawing groups (e.g., Cl, Br) at the para position on the phenyl ring improve binding affinity through hydrophobic interactions and hydrogen bonding with MAO-B’s FAD cofactor .

- Kinetic studies : Competitive inhibition (e.g., compound 4 in ) suggests direct competition with substrates at the active site, while mixed-type inhibition (e.g., compound 17) implies binding to allosteric sites .

Q. What methodologies are used to evaluate anti-tubercular activity, and how do results compare to standard drugs?

The Microplate Alamar Blue Assay (MABA) is employed to determine minimum inhibitory concentration (MIC). For example, derivatives with 3-chlorophenyl or 2-fluorophenyl substituents show MIC values of 3.90 µg/mL against M. tuberculosis H37Ra, comparable to rifampicin (MIC = 3.12 µg/mL). Lipophilicity (logP) correlates with enhanced membrane permeability and efficacy .

Q. How can contradictions in enzyme inhibition data between studies be resolved?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or compound purity. To address this:

Q. What toxicological considerations are critical for in vivo studies of this compound?

Acute toxicity (e.g., LD₅₀) must be assessed via OECD guidelines. For example, structurally similar thiosemicarbazones exhibit oral LD₅₀ values as low as 201 µg/kg in mice, indicating high toxicity. Chronic toxicity studies should monitor hepatic/renal function and neurobehavioral effects due to sulfonyl and chlorophenyl moieties .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.